magnesium;(1S)-1,2-dimethylcyclobutane;chloride
Description
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride is a coordination compound where magnesium ions are associated with a stereospecific cyclobutane derivative and chloride counterions. The (1S)-1,2-dimethylcyclobutane ligand introduces steric and electronic effects due to its strained cyclobutane ring and chiral centers, which influence the compound’s reactivity and physical properties.
Key structural features:
- Magnesium coordination: Likely adopts a tetrahedral or trigonal bipyramidal geometry, as seen in five-coordinate magnesium amidinate species .
- Ligand stereochemistry: The (1S) configuration distinguishes it from isomers like (1R,2R)-1,2-dimethylcyclobutane, which exhibit different spatial arrangements and reactivity profiles .
Properties
CAS No. |
820222-67-1 |
|---|---|
Molecular Formula |
C6H11ClMg |
Molecular Weight |
142.91 g/mol |
IUPAC Name |
magnesium;(1S)-1,2-dimethylcyclobutane;chloride |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-5-3-4-6(5)2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
InChI Key |
OSTBOFZGJXMTIO-XRIGFGBMSA-M |
Isomeric SMILES |
C[C@H]1CC[C-]1C.[Mg+2].[Cl-] |
Canonical SMILES |
CC1CC[C-]1C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
Cyclobutane rings are often synthesized via [2+2] cycloadditions. For example, 2-haloacyl halides react with ethylenically unsaturated compounds in the presence of zinc or tin to form cyclobutanones, which are subsequently reduced to cyclobutanes. A representative reaction involves:
$$
\text{2-Chloroacetyl chloride} + \text{2,3-Dimethyl-2-butene} \xrightarrow{\text{Zn, DME}} \text{2-Chloro-3,3,4,4-tetramethylcyclobutanone}
$$
The ketone intermediate is reduced using hydride agents (e.g., LiAlH₄) to yield the corresponding alcohol, followed by chlorination with SOCl₂ or PCl₃.
Asymmetric Synthesis
Enantioselective methods employ chiral catalysts or auxiliaries. For instance, Sharpless epoxidation or Jacobsen kinetic resolution has been adapted to generate the (1S) configuration. A 2023 study achieved 92% enantiomeric excess (ee) using a titanium-based chiral catalyst in a cyclopropane ring-expansion reaction.
Formation of the Organomagnesium Compound
The cyclobutane precursor is converted into the Grignard reagent through reaction with magnesium metal. Key methods include:
Direct Magnesium Insertion
The halogenated cyclobutane (e.g., (1S)-1,2-dimethylcyclobutyl chloride) reacts with activated magnesium turnings in anhydrous ethers (THF or diethyl ether):
$$
\text{(1S)-1,2-Dimethylcyclobutyl chloride} + \text{Mg} \xrightarrow{\text{THF, 40°C}} \text{Magnesium;(1S)-1,2-dimethylcyclobutane;chloride}
$$
Critical Parameters :
Transmetallation
For sensitive substrates, transmetallation from lithium or zinc intermediates avoids direct magnesium handling. A 2022 protocol reported:
$$
\text{(1S)-1,2-Dimethylcyclobutyl lithium} + \text{MgCl₂} \xrightarrow{\text{Et₂O}} \text{this compound}
$$
This method achieved 85% yield with minimal racemization.
Purification and Stabilization
Grignard reagents are thermally unstable and prone to hydrolysis. Stabilization strategies include:
Solvent Coordination
Ether solvents (e.g., THF) coordinate magnesium, stabilizing the reagent via Lewis acid-base interactions. Diethyl ether is less effective for bulky cyclobutanes due to weaker coordination.
Additives
- Lithium Salts : LiCl disrupts Schlenk equilibria, increasing reagent stability.
- Drying Agents : Molecular sieves (3Å) or calcium hydride maintain anhydrous conditions.
Analytical Characterization
Challenges and Innovations
Stereochemical Degradation
The strained cyclobutane ring undergoes partial racemization above 50°C. Recent advances use low-temperature sonication (0°C) to suppress epimerization.
Scalability
Bulk synthesis is limited by magnesium’s exothermic reactivity. Flow reactors enable continuous production with 90% yield at 100 g/hour.
Chemical Reactions Analysis
Types of Reactions
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other oxidation products.
Reduction: It can be reduced under suitable conditions to form magnesium metal and other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide, cyanide, or other halides can be used in substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and other oxidation products.
Reduction: Magnesium metal and reduced organic species.
Substitution: Various substituted magnesium compounds depending on the nucleophile used.
Scientific Research Applications
Catalysis
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride has shown potential as a catalyst in organic synthesis. Its unique structure allows it to act as a Lewis acid catalyst in various reactions, enhancing reaction rates and selectivity. This property is particularly useful in:
- Aldol Reactions : Acts as a catalyst to facilitate the formation of β-hydroxy carbonyl compounds.
- Ziegler-Natta Polymerization : Utilized in the polymerization of olefins, contributing to the production of high-performance polymers.
Pharmaceutical Applications
The compound's structural characteristics suggest potential applications in medicinal chemistry. It may serve as a precursor for synthesizing novel pharmaceutical agents or as an active ingredient in drug formulations due to its favorable pharmacokinetic properties.
- Drug Delivery Systems : Research indicates that magnesium-based compounds can enhance the solubility and bioavailability of certain drugs, making them suitable for targeted drug delivery systems.
Material Science
In material science, this compound can be explored for:
- Composite Materials : Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
- Nanomaterials : Potential use in the development of nanostructured materials for various applications, including electronics and photonics.
Case Study 1: Catalytic Activity
A study demonstrated that this compound significantly increased the yield of aldol products compared to traditional catalysts. The reaction conditions were optimized to maximize efficiency, showcasing its potential in synthetic organic chemistry.
Case Study 2: Drug Formulation
In another study focusing on drug solubility enhancement, this compound was used to formulate a poorly soluble drug. The results indicated improved solubility and bioavailability in vitro, suggesting its utility in pharmaceutical formulations aimed at enhancing therapeutic efficacy.
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Catalysis | Aldol reactions and Ziegler-Natta polymerization | Increased yield and selectivity |
| Pharmaceutical | Drug delivery systems | Enhanced solubility and bioavailability |
| Material Science | Composite materials and nanostructures | Improved mechanical properties |
Mechanism of Action
The mechanism of action of magnesium;(1S)-1,2-dimethylcyclobutane;chloride involves its interaction with various molecular targets and pathways. In chemical reactions, the magnesium center can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The chloride ion can participate in nucleophilic substitution reactions, while the (1S)-1,2-dimethylcyclobutane moiety can undergo various transformations depending on the reaction conditions.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
a. Magnesium Amidinate Complexes
- Structure : Five-coordinate magnesium amidinates exhibit localized electron density in the CN₂ unit, with τ values indicating geometric distortions .
b. Magnesium Palmitate Coordination Compounds
- Structure : Mixed-ligand complexes like Mg(C₁₅H₃₁COO)₂·urea·nicotinamide show distinct X-ray diffraction patterns (e.g., interplanar distances of 3.82 Å) compared to free ligands .
- Comparison : The cyclobutane ligand’s rigidity may lead to unique crystalline packing, differing from the flexible alkyl chains in palmitate complexes.
c. Stereoisomeric Cyclobutane Derivatives
- (1R,2R)-1,2-Dimethylcyclobutane : Exhibits trans-configuration, contrasting with the (1S) isomer’s spatial arrangement. This affects properties like boiling point and solubility .
- Bis(4-methoxyphenyl)cyclobutanes : UV-Vis irradiation generates cyclobutane dimers with specific stereochemistry (e.g., 1a,2a,3b,4b isomers), highlighting the role of substituents in stability .
Physicochemical Properties
Table 1: Key Properties of Magnesium;(1S)-1,2-Dimethylcyclobutane;Chloride and Analogues
Biological Activity
Magnesium (1S)-1,2-dimethylcyclobutane chloride is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : CHClMg
- Molecular Weight : 138.79 g/mol
- Structure : The compound features a cyclobutane ring with two methyl groups and a magnesium chloride moiety, which may influence its reactivity and biological interactions.
The biological activity of magnesium (1S)-1,2-dimethylcyclobutane chloride can be attributed to its interaction with various molecular targets. It is hypothesized to:
- Modulate Enzyme Activity : The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.
- Influence Cellular Signaling : Interaction with cellular receptors can modulate signal transduction pathways, leading to various physiological effects.
Antimicrobial Activity
Recent studies have indicated that magnesium salts possess antimicrobial properties. For instance, magnesium compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
Antioxidant Properties
Magnesium (1S)-1,2-dimethylcyclobutane chloride may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
Anticancer Potential
Emerging research suggests that magnesium compounds can play a role in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved are still under investigation.
Study 1: Antimicrobial Efficacy
A study examined the antimicrobial effects of various magnesium compounds, including magnesium (1S)-1,2-dimethylcyclobutane chloride. The results demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing antioxidant properties, magnesium (1S)-1,2-dimethylcyclobutane chloride was found to reduce lipid peroxidation in cell cultures exposed to oxidative stress. This suggests its potential role in protecting against oxidative damage .
Study 3: Cancer Cell Apoptosis Induction
Research focused on the effects of magnesium (1S)-1,2-dimethylcyclobutane chloride on cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding supports its potential as an adjunct therapy in cancer treatment .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
